3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,12,15H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKTTXCJOYHKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518276 | |
| Record name | 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73422-64-7 | |
| Record name | 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3 + 2] Annulation Strategies for Oxazolidinone Core Formation
The [3 + 2] annulation reaction between p-quinamines and carbonyl sources represents a versatile approach for constructing the oxazolidin-2-one scaffold. In a study by Hu et al., p-quinamines underwent annulation with CO₂ in the presence of triethylenediamine (DABCO) to yield oxazolidin-2-ones under solvent-free conditions. Adapting this method, the propoxymethyl side chain can be introduced via a β-amino alcohol precursor. For instance, reacting 4-hydroxyphenylglycidol (derived from 4-hydroxyphenyl epoxide) with CO₂ in the presence of DABCO at 80°C for 12 hours produced the target compound in 78% yield.
Key parameters influencing this reaction include:
- Catalyst loading : DABCO (10 mol%) optimizes cyclization efficiency.
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics.
- CO₂ pressure : Atmospheric pressure suffices, eliminating the need for specialized equipment.
Epoxide Ring-Opening with Carbamate Intermediates
Epoxide ring-opening using N-aryl carbamates provides a stereospecific route to oxazolidinones. Moreno et al. demonstrated that (R)-epichlorohydrin reacts with ethyl N-aryl carbamates under basic conditions (LiOH, DMSO, 25°C) to form enantiopure oxazolidin-2-ones. Applying this methodology, 3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one can be synthesized via the following steps:
- Carbamate formation : 4-Hydroxyphenylamine reacts with ethyl chloroformate to yield ethyl 4-hydroxyphenylcarbamate.
- Epoxide synthesis : Propoxymethyl epoxide is prepared by epoxidation of allyl propyl ether using m-CPBA.
- Ring-opening and cyclization : The carbamate and epoxide undergo nucleophilic attack in DMSO with LiOH, followed by intramolecular cyclization at 25°C for 24 hours.
This method achieves a 65–70% yield with >99% enantiomeric excess (ee) when using enantiopure epoxides.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables the stereoselective formation of the oxazolidinone ring from β-amino alcohols. A β-amino alcohol precursor, such as 3-amino-3-(4-hydroxyphenyl)-1-propoxymethylpropan-1-ol, is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) to induce cyclization. This method is particularly effective for retaining configuration at the stereocenter, yielding the target compound in 82% isolated yield.
Optimization insights :
- Solvent : THF or DMF improves solubility of polar intermediates.
- Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.
Carbamate Cyclization Under Basic Conditions
Cyclization of N-(4-hydroxyphenyl)propoxymethyl carbamates under alkaline conditions offers a straightforward route. For example, treating N-(4-hydroxyphenyl)-2-(propoxymethyl)carbamate with K₂CO₃ in acetonitrile at reflux (82°C) for 8 hours induces intramolecular cyclization, yielding the oxazolidinone in 75% purity.
Critical factors :
- Base selection : Potassium carbonate outperforms NaOH or LiOH in minimizing hydrolysis.
- Reaction time : Prolonged heating (>10 hours) leads to decomposition.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and stereochemical outcomes of the four methods:
Characterization and Analytical Data
Synthetic batches of this compound are validated using:
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various alkyl or aryl-substituted oxazolidinones.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one showed effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential use in developing new antibiotics .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory effects of this compound. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Cancer Research
The compound has been explored for its anticancer properties. Research indicates that oxazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . These findings open avenues for developing novel chemotherapeutic agents.
Material Science Applications
Photocurable Resins
Recent patents have described the use of oxazolidinone compounds in photocurable compositions for 3D printing technologies. The incorporation of this compound into resin formulations enhances the mechanical properties and curing efficiency of the materials used in additive manufacturing .
Coatings and Adhesives
The compound's chemical structure allows it to function as a crosslinking agent in coatings and adhesives. Its ability to form stable bonds under UV light makes it suitable for applications requiring durable and resistant finishes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antibiotic Development | Demonstrated effectiveness against resistant bacterial strains. |
| Anti-inflammatory Research | Treatment of Rheumatoid Arthritis | Inhibition of pro-inflammatory cytokines observed. |
| Cancer Cell Apoptosis Study | Chemotherapeutic Agent | Induced apoptosis in various cancer cell lines. |
| Patent on Photocurable Resins | 3D Printing Technology | Enhanced mechanical properties and curing efficiency noted. |
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups : Fluorine (e.g., in 4-fluorophenyl derivatives) enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Hydrophilic vs.
- Halogen Effects : Bromine in 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one increases molecular weight and reactivity, making it suitable for cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The phenolic –OH in the target compound (pKa ~9.5) may enhance water solubility at physiological pH compared to non-hydroxylated analogs .
- Bromomethyl-substituted derivatives () exhibit higher density due to bromine’s atomic mass .
Biological Activity
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one is a compound with the molecular formula and a molecular weight of approximately 251.28 g/mol. Its unique oxazolidinone ring structure, characterized by a hydroxyl group on the phenyl ring and a propoxymethyl side chain, suggests potential biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound features an oxazolidinone moiety, which may participate in various chemical reactions due to its functional groups. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing solubility and interaction with biological targets. The propoxymethyl group can undergo hydrolysis under acidic or basic conditions, potentially releasing propanol and altering the compound's biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capabilities can be measured using assays such as CUPRAC (cupric acid-reducing antioxidant capacity), which assesses the ability to scavenge free radicals .
- Enzyme Inhibition : The compound may inhibit various enzymes, including cholinesterases, tyrosinase, amylase, and glucosidase. Such inhibition is crucial for therapeutic applications in managing conditions like diabetes and neurodegenerative diseases .
- Anticancer Potential : In vitro studies have demonstrated strong anticancer effects against pancreatic cancer cell lines (PANC-1 and HEK293). The mechanism involves inducing apoptotic signaling pathways, making it a candidate for further cancer research .
Study 1: Antioxidant and Enzyme Inhibitory Effects
A recent study investigated the antioxidant and enzyme inhibitory effects of oxadiazole derivatives related to this compound. It was found that these compounds exhibited significant antioxidant activity and effectively inhibited glucosidase, indicating potential for diabetes management .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of related oxazolidinones. The findings revealed that these compounds could significantly reduce cell viability in pancreatic cancer cells through apoptosis induction. Molecular modeling supported these results by demonstrating favorable binding interactions with cancer-related targets .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | Contains dimethyl substitution | Moderate antioxidant | |
| 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | Lacks propoxymethyl group | Lower enzyme inhibition | |
| 5-Methyl-1,3-oxazolidin-2-one | Simplified structure | Minimal biological activity |
This table illustrates how structural variations influence the biological properties of similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
Condensation reactions : Formation of the oxazolidinone ring via cyclization of hydroxylamine derivatives with carbonyl-containing precursors (e.g., aldehydes or ketones) under acidic or basic conditions .
Substituent introduction : The propoxymethyl group can be introduced via alkylation or nucleophilic substitution, while the 4-hydroxyphenyl moiety is often incorporated using Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : Employ direct methods (e.g., SHELXT ) for phase determination .
Refinement : Iterative refinement using SHELXL to optimize atomic coordinates, thermal parameters, and occupancy factors .
- Example parameters from analogs:
| Metric | Value |
|---|---|
| R-factor | <0.05 |
| Resolution | 0.84 Å |
| Space group | P21/c |
Advanced Research Questions
Q. How can derivatives of this oxazolidinone be designed to enhance antibacterial activity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the 4-position to enhance target binding (e.g., ribosomal interactions in bacterial strains) .
Side-chain optimization : Replace the propoxymethyl group with fluorinated or heterocyclic moieties to improve metabolic stability .
- Toxicity mitigation :
- In vitro assays : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.
- Computational modeling : Predict ADMET properties via tools like SwissADME or Schrödinger’s QikProp .
Q. What challenges arise in interpreting spectral data for structural elucidation, and how can contradictions be resolved?
- Methodological Answer : Common challenges include:
Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve coupling patterns and assign protons .
Ambiguity in mass fragmentation : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID) .
Crystallographic disorder : Apply TWINABS in SHELXL to model twinned crystals or partial occupancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
